Cas no 52026-99-0 (3,4-Dichloro-2,5,6-trifluoropyridine)

3,4-Dichloro-2,5,6-trifluoropyridine structure
52026-99-0 structure
Product name:3,4-Dichloro-2,5,6-trifluoropyridine
CAS No:52026-99-0
MF:C5Cl2F3N
MW:201.961409568787
CID:1077794
PubChem ID:14149382

3,4-Dichloro-2,5,6-trifluoropyridine Chemical and Physical Properties

Names and Identifiers

    • 3,4-Dichloro-2,5,6-trifluoropyridine
    • AG-L-57897
    • AGN-PC-000M7O
    • C-6415
    • CTK1E4717
    • Pyridine, 3,4-dichloro-2,5,6-trifluoro-
    • AKOS005256362
    • 2,3,6-trifluorodichloropyridine
    • DTXSID20556650
    • MFCD12024847
    • 52026-99-0
    • SCHEMBL10744284
    • MDL: MFCD12024847
    • Inchi: InChI=1S/C5Cl2F3N/c6-1-2(7)4(9)11-5(10)3(1)8
    • InChI Key: FFSXMGSDBLBXPC-UHFFFAOYSA-N
    • SMILES: C1(=C(C(=NC(=C1F)F)F)Cl)Cl

Computed Properties

  • Exact Mass: 200.9359889g/mol
  • Monoisotopic Mass: 200.9359889g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 0
  • Complexity: 148
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.1
  • Topological Polar Surface Area: 12.9Ų

3,4-Dichloro-2,5,6-trifluoropyridine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Alichem
A023023478-1g
3,4-Dichloro-2,5,6-trifluoropyridine
52026-99-0 97%
1g
$1680.00 2023-09-01
Matrix Scientific
054969-5g
3,4-Dichloro-2,5,6-trifluoropyridine, 98%
52026-99-0 98%
5g
$348.00 2021-06-27
SHANG HAI XIAN DING Biotechnology Co., Ltd.
054969-5g
3,4-Dichloro-2,5,6-trifluoropyridine
52026-99-0 98%
5g
5656CNY 2021-05-07
A2B Chem LLC
AV15813-5g
3,4-Dichloro-2,5,6-trifluoropyridine
52026-99-0 98%
5g
$460.00 2024-04-19
1PlusChem
1P019D6T-5g
3,4-Dichloro-2,5,6-trifluoropyridine
52026-99-0 98%
5g
$437.00 2025-03-01
TRC
D487608-100mg
3,4-Dichloro-2,5,6-trifluoropyridine
52026-99-0
100mg
$ 65.00 2022-06-05
SHANG HAI XIAN DING Biotechnology Co., Ltd.
054969-5g
3,4-Dichloro-2,5,6-trifluoropyridine
52026-99-0 98%
5g
5656.0CNY 2021-07-05
Alichem
A023023478-250mg
3,4-Dichloro-2,5,6-trifluoropyridine
52026-99-0 97%
250mg
$659.60 2023-09-01
Alichem
A023023478-500mg
3,4-Dichloro-2,5,6-trifluoropyridine
52026-99-0 97%
500mg
$1009.40 2023-09-01
TRC
D487608-500mg
3,4-Dichloro-2,5,6-trifluoropyridine
52026-99-0
500mg
$ 210.00 2022-06-05

3,4-Dichloro-2,5,6-trifluoropyridine Related Literature

Additional information on 3,4-Dichloro-2,5,6-trifluoropyridine

Introduction to 3,4-Dichloro-2,5,6-trifluoropyridine (CAS No. 52026-99-0) and Its Emerging Applications in Chemical Biology and Medicinal Chemistry

3,4-Dichloro-2,5,6-trifluoropyridine, identified by the chemical abstracts service number 52026-99-0, is a fluorinated pyridine derivative that has garnered significant attention in the fields of chemical biology and medicinal chemistry due to its versatile structural framework and functional properties. This compound belongs to a class of heterocyclic molecules that exhibit unique electronic and steric characteristics, making it a valuable scaffold for the design and synthesis of novel bioactive agents. The presence of multiple halogen atoms and fluorine substituents enhances its reactivity and compatibility with various chemical transformations, facilitating the development of complex molecular architectures.

The 3,4-Dichloro-2,5,6-trifluoropyridine structure is characterized by a pyridine ring substituted with chlorine atoms at the 3rd and 4th positions, while fluorine atoms are located at the 2nd, 5th, and 6th positions. This specific arrangement imparts a high degree of electron-withdrawing power to the molecule, which can influence its interactions with biological targets. The fluorine atoms, in particular, play a crucial role in modulating the pharmacokinetic properties of derivatives by affecting lipophilicity, metabolic stability, and binding affinity. Such features have made this compound an attractive building block for drug discovery campaigns targeting various therapeutic areas.

In recent years, 3,4-Dichloro-2,5,6-trifluoropyridine has been extensively explored in the development of small-molecule inhibitors for enzymes involved in critical biological pathways. For instance, its derivatives have shown promise in inhibiting kinases and other protein tyrosine phosphatases (PTPs), which are implicated in cancer progression and inflammatory diseases. The halogenated pyridine core provides a rigid scaffold that can be fine-tuned through structural modifications to achieve high selectivity and potency. Researchers have leveraged computational chemistry approaches to optimize the binding interactions between these derivatives and their target proteins, leading to the identification of novel lead compounds with improved pharmacological profiles.

Moreover, the CAS No. 52026-99-0 compound has found utility in synthetic organic chemistry as an intermediate for constructing more complex fluorinated heterocycles. The chlorine substituents at the 3rd and 4th positions allow for further functionalization via nucleophilic aromatic substitution (SNAr) reactions or cross-coupling protocols such as Suzuki-Miyaura or Buchwald-Hartwig couplings. These transformations enable the introduction of diverse functional groups at strategic positions within the molecule, expanding its potential applications in medicinal chemistry. Fluorinated pyridines are particularly valuable in this context due to their ability to enhance drug-like properties such as metabolic stability and cell membrane permeability.

Recent studies have highlighted the role of 3,4-Dichloro-2,5,6-trifluoropyridine in developing antiviral agents. The unique electronic environment created by the combination of chlorine and fluorine atoms disrupts hydrogen bonding patterns and van der Waals interactions with viral proteases or polymerases. This disruption can be exploited to design inhibitors that selectively target viral enzymes while minimizing off-target effects. For example, derivatives of this compound have been investigated as potential inhibitors of HIV protease or influenza neuraminidase, demonstrating significant antiviral activity in preclinical studies. The ability to fine-tune electronic properties through halogen substitution makes this scaffold particularly adaptable for antiviral drug development.

The pharmaceutical industry has also recognized the potential of CAS No. 52026-99-0 as a starting material for synthesizing kinase inhibitors. Kinases are enzymes that play a central role in signal transduction pathways regulating cell growth, differentiation, and survival. Dysregulation of these pathways is often associated with diseases such as cancer and inflammatory disorders. By incorporating fluorinated pyridine moieties into kinase inhibitors, researchers aim to improve binding affinity and resistance profiles against enzymatic degradation. Several preclinical candidates derived from this scaffold have demonstrated encouraging results in phase I/II clinical trials for oncological applications.

From a synthetic perspective,3,4-Dichloro-2,5,6-trifluoropyridine offers excellent versatility due to its reactive chloro substituents at positions 3 and 4 on the pyridine ring. These chloro groups can undergo displacement reactions with nucleophiles such as organolithium or Grignard reagents to introduce new functional groups like alkyl or aryl moieties at these positions. Additionally,CAS No 52026-99-0can be further functionalized through metal-catalyzed cross-coupling reactions with aryl halides or alkynes to generate biaryl or enyne systems respectively which are common motifs found in biologically active molecules . The ability to construct diverse molecular architectures from this single precursor underscores its importance as a synthetic intermediate.

The incorporation of fluorine atoms into pharmaceuticals is well-documented for improving physicochemical properties that enhance drug efficacy . In particular,the electron-withdrawing nature of fluorine increases metabolic stability by resisting hydrolysis under physiological conditions . Furthermore ,fluoro-substituted compounds often exhibit better oral bioavailability due to their improved lipophilicity . These advantages make 3 ,4 -Dichloro -2 ,5 ,6 -trifluoropyridine an attractive scaffold for medicinal chemists seeking novel therapeutics .

Recent advances in flow chemistry have also enabled more efficient synthesis routes for derivatives based on CAS No .52026 -99 -0 . Continuous flow reactors provide controlled reaction conditions which minimize side products while improving scalability . This approach has been particularly useful when dealing with sensitive intermediates such as those involving multiple halogen substitutions . By integrating automated purification steps into flow systems , researchers can achieve high-purity compounds suitable for subsequent biological evaluation without extensive isolation work .

The future prospects for applications involving 3 ,4 -Dichloro -2 ,5 ,6 -trifluoropyridine are promising ,with ongoing research exploring new synthetic methodologies and biological targets . As computational tools become more sophisticated , virtual screening methods will continue to accelerate hit identification programs using this scaffold . Additionally , advances in structure-based drug design will allow medicinal chemists to rationally modify existing derivatives into more potent lead compounds . Collaborative efforts between academia & industry are essential moving forward since they bring together expertise needed translate basic discoveries into viable therapeutics .

Recommend Articles

Recommended suppliers
Wuhan brilliant Technology Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Wuhan brilliant Technology Co.,Ltd
Jincang Pharmaceutical (Shanghai) Co., LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Jincang Pharmaceutical (Shanghai) Co., LTD.
Zhejiang Brunova Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Zhejiang Brunova Technology Co., Ltd.
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD
Shanghai Joy Biotech Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Joy Biotech Ltd